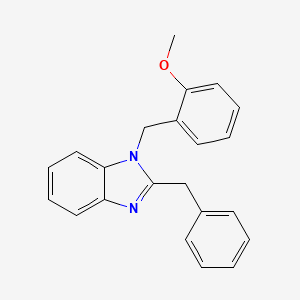![molecular formula C13H14N2O4S B5777368 (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as DMTMT, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine family and is structurally similar to other compounds such as mescaline and MDMA. DMTMT has been synthesized through various methods and has shown promise in a variety of research applications.
Mecanismo De Acción
The mechanism of action of (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood, but it is believed to act primarily as a serotonin agonist, binding to and activating serotonin receptors in the brain. This leads to changes in neurotransmitter levels and the activation of various signaling pathways, resulting in the observed effects on mood, perception, and consciousness.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It has also been shown to increase levels of certain neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in scientific research is its potential as a psychedelic compound. This may allow researchers to study altered states of consciousness and their effects on the brain and behavior. However, there are also limitations to using (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine, including the potential for adverse side effects and the need for careful safety precautions. Additionally, the legality of using (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine in research may vary depending on location and regulations.
Direcciones Futuras
There are several potential future directions for research on (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is its potential as a therapeutic agent for various mental health conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine and its effects on the brain and behavior. Finally, there may be potential for the development of new compounds based on the structure of (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine that could have improved safety and efficacy profiles.
Métodos De Síntesis
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized through several methods, including the reaction of 2,4-dimethoxybenzaldehyde with 5-nitro-2-thiophenemethanamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reagents, but all lead to the formation of (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine. The synthesis of (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine is a complex process that requires careful attention to detail and proper safety precautions.
Aplicaciones Científicas De Investigación
(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a psychedelic compound, similar to other phenethylamines such as mescaline and MDMA. (2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to produce visual and auditory hallucinations, altered states of consciousness, and changes in mood and perception.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-3-5-11(12(7-9)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFSNSWBWQLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)

![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)




![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)